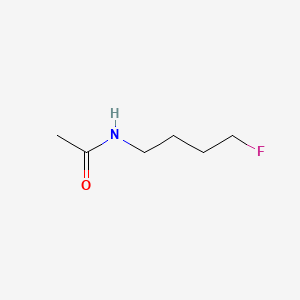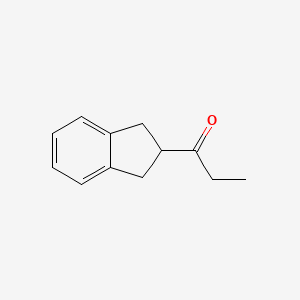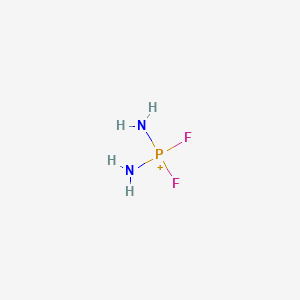
Phosphoranediamine, 1,1-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoranediamine, 1,1-difluoro- is a chemical compound with the molecular formula F₂H₅N₂P. It is known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of two fluorine atoms attached to a phosphoranediamine structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoranediamine, 1,1-difluoro- typically involves the fluorination of phosphoranediamine precursors. One common method is the reaction of diaminophosphorane with fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of Phosphoranediamine, 1,1-difluoro- often employs large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoranediamine, 1,1-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and chemical properties.
Addition Reactions: It can react with multiple bonds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphoranediamine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
Phosphoranediamine, 1,1-difluoro- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phosphoranediamine, 1,1-difluoro- involves its interaction with molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions. The compound can form stable complexes with various biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoranediamine, 1,1’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N’,N’-tetramethyl-)
- 1,1-Difluorocyclopropane derivatives
Uniqueness
Phosphoranediamine, 1,1-difluoro- is unique due to its specific fluorine substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
60448-09-1 |
|---|---|
Formule moléculaire |
F2H4N2P+ |
Poids moléculaire |
101.016 g/mol |
Nom IUPAC |
diamino(difluoro)phosphanium |
InChI |
InChI=1S/F2H4N2P/c1-5(2,3)4/h3-4H2/q+1 |
Clé InChI |
LGIIPNZMCQPJPO-UHFFFAOYSA-N |
SMILES canonique |
N[P+](N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



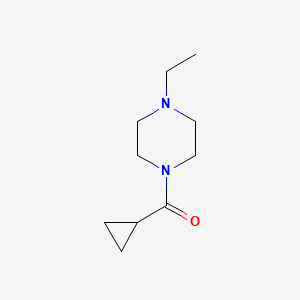
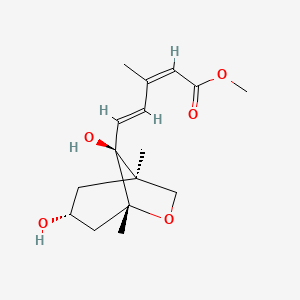
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
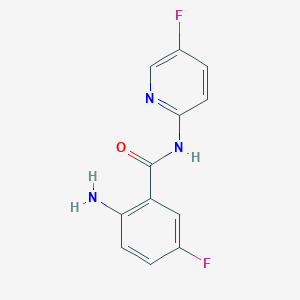
![Methyl 6-[[[(2-Chloroethyl)amino]carbonyl]amino]-6-deoxy-alpha-D-glucopyranoside](/img/structure/B13420672.png)
![Magnesium, bromo[(2-methylphenyl)methyl]-](/img/structure/B13420674.png)

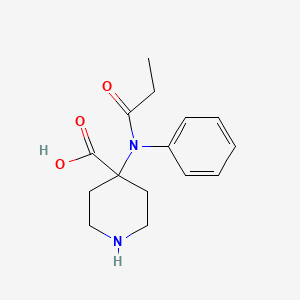
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)
![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13420698.png)
